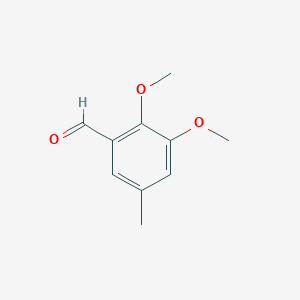

2,3-Dimethoxy-5-methylbenzaldehyde

Description

BenchChem offers high-quality 2,3-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPYPQAAVDBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470242 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5701-86-0 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the field of organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde functional group and the tunable electronic properties of the benzene ring, makes them invaluable starting materials for a diverse array of complex molecules.[1] These compounds serve as crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of various substituents on the aromatic ring can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.[2]

Among this important class of compounds is 2,3-Dimethoxy-5-methylbenzaldehyde, a molecule with the Chemical Abstracts Service (CAS) number 5701-86-0.[3] Its structure, featuring two methoxy groups and a methyl group, offers a unique combination of steric and electronic properties that can be exploited in drug design and discovery. This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-methylbenzaldehyde, covering its physicochemical properties, synthesis, potential applications in research and drug development, and essential safety and handling protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,3-Dimethoxy-5-methylbenzaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5701-86-0 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Melting Point | 40°C | [3] |

| Boiling Point | 536.3°C at 760 mmHg | [3] |

| Density | 1.445 g/cm³ | [3] |

| Flash Point | 278.2°C | [3] |

| LogP | 1.82470 | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, the two methoxy groups (around 3.8-4.0 ppm), and the methyl group (around 2.3-2.5 ppm). The aromatic protons would likely appear as two distinct singlets or narrow doublets due to their substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at the downfield end (around 190 ppm). The aromatic carbons, the two methoxy carbons, and the methyl carbon will also have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the alkyl groups, as well as C-O stretching for the methoxy groups, will also be prominent.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.20). Fragmentation patterns would likely involve the loss of the aldehyde proton, the methyl group, and the methoxy groups.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde would involve the formylation of a corresponding substituted benzene derivative. A plausible precursor is 3,4-dimethoxytoluene. The introduction of the aldehyde group can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or the Duff reaction. The Vilsmeier-Haack reaction is often preferred for its high efficiency with electron-rich aromatic compounds.

Caption: Proposed synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

3,4-Dimethoxytoluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3,4-dimethoxytoluene in dichloromethane (DCM) and add it to the dropping funnel. Add the solution of 3,4-dimethoxytoluene dropwise to the Vilsmeier reagent at a controlled rate, ensuring the reaction temperature does not exceed 20°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Final Purification: The crude 2,3-Dimethoxy-5-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality and Experimental Choices:

-

The choice of the Vilsmeier-Haack reaction is based on its high regioselectivity for formylation at the most electron-rich position of the aromatic ring, which in the case of 3,4-dimethoxytoluene is ortho to one of the methoxy groups.

-

The use of an ice bath during the formation of the Vilsmeier reagent and the initial stages of the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation.

-

Aqueous work-up with a mild base like sodium acetate is necessary to hydrolyze the iminium salt intermediate formed during the reaction and to neutralize the acidic byproducts.

Applications in Research and Drug Discovery

While specific biological activities for 2,3-Dimethoxy-5-methylbenzaldehyde are not extensively documented, the broader class of dimethoxybenzaldehyde derivatives has shown significant potential in various therapeutic areas.[5] These compounds often serve as precursors to more complex molecules with a range of pharmacological effects.

Potential as a Scaffold for Biologically Active Compounds

The structural features of 2,3-Dimethoxy-5-methylbenzaldehyde make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The aldehyde group provides a reactive handle for transformations into other functional groups or for the construction of heterocyclic systems.[2] The methoxy and methyl substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds.

Derivatives of dimethoxybenzaldehydes have been investigated for a variety of biological activities, including:

-

Anticancer Activity: Some substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6]

-

Antifungal and Antimicrobial Activity: Benzaldehyde derivatives are known to possess antimicrobial and antifungal properties.[5]

-

Enzyme Inhibition: Certain benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival.[7]

Caption: Potential role as a precursor in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethoxy-5-methylbenzaldehyde. The following information is based on available safety data sheets.

Hazard Identification:

-

The compound is generally considered to be an irritant.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Conclusion

2,3-Dimethoxy-5-methylbenzaldehyde is a valuable substituted benzaldehyde with significant potential as a building block in organic synthesis and drug discovery. While specific applications and biological activities are still emerging areas of research, its structural features and the known activities of related compounds suggest that it could serve as a key intermediate in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a proposed synthetic route with mechanistic insights, and essential safety and handling information to aid researchers and scientists in their work with this versatile compound. Further investigation into the biological profile of derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde is warranted to fully explore its potential in medicinal chemistry.

References

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. rsc.org [rsc.org]

- 3. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc [chemsrc.com]

- 4. 2,3-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 11665495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde: Synthesis, Characterization, and Applications

Introduction: A Versatile Building Block in Bioactive Synthesis

2,3-Dimethoxy-5-methylbenzaldehyde is an aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two adjacent methoxy groups and a para-methyl group relative to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures, most notably quinone derivatives with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications, particularly as a key intermediate in the synthesis of Coenzyme Q analogs.

With the CAS Registry Number 5701-86-0 and a molecular formula of C₁₀H₁₂O₃, this compound serves as a critical link in the synthetic pathway to molecules that play a role in cellular metabolism and have demonstrated potential as therapeutic agents.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their work.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of 2,3-Dimethoxy-5-methylbenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 5701-86-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 40 °C | [2] |

| Density | 1.089 g/cm³ | [2] |

The structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 3, and a methyl group at position 5.

Caption: Structural formula of 2,3-Dimethoxy-5-methylbenzaldehyde.

Synthesis Pathway: Formylation of 3,4-Dimethoxytoluene

The primary route to 2,3-Dimethoxy-5-methylbenzaldehyde is through the electrophilic formylation of 3,4-dimethoxytoluene. This substrate, also known as homoveratrole, possesses an activated aromatic ring due to the electron-donating effects of the two methoxy groups and the methyl group. Formylation introduces an aldehyde group onto the ring. The regioselectivity of this reaction is critical. The ortho- and para-directing nature of the substituents favors substitution at positions ortho or para to them. In the case of 3,4-dimethoxytoluene, the position ortho to the 3-methoxy group and meta to the 4-methoxy and 1-methyl groups (the C6 position) is sterically accessible and electronically activated, leading to the desired product.

A key publication by Sato et al. (1972) outlines a synthetic pathway to 2,3-dimethoxy-5-methyl-p-benzoquinone, which implies the synthesis of our target aldehyde as a crucial, unisolated or purified intermediate.[3][4] While the full experimental details for the aldehyde synthesis are not provided in the abstract, established formylation methods, such as the Vilsmeier-Haack or Rieche formylation, are applicable. The following protocol describes a representative Vilsmeier-Haack reaction, a widely used and reliable method for the formylation of electron-rich aromatic compounds.

Caption: Synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack reactions for similar substrates. Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

-

3,4-Dimethoxytoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Aromatic Substrate Addition: Dissolve 3,4-dimethoxytoluene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral. This step is exothermic and may release gas. Perform this addition slowly to control the reaction rate. Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,3-Dimethoxy-5-methylbenzaldehyde.

Causality and Self-Validation: The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic rings. The use of POCl₃ activates DMF to form the electrophilic Vilsmeier reagent (an iminium cation). The electron-rich 3,4-dimethoxytoluene then attacks this electrophile. The reaction's success is validated by monitoring the consumption of the starting material via TLC. The aqueous workup with sodium acetate hydrolyzes the resulting iminium intermediate to the final aldehyde and neutralizes the acidic environment. The subsequent washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While a comprehensive, publicly available dataset for 2,3-Dimethoxy-5-methylbenzaldehyde is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet around δ 10.0-10.5 ppm.

-

Aromatic Protons: Two singlets (or narrow doublets, J ≈ 2-3 Hz) in the aromatic region (δ 6.8-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3H.

-

Methyl Proton (-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to 3H.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most deshielded.

-

Methoxy Carbons (-OCH₃): Two signals around δ 55-62 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.

Expected Infrared (IR) Spectroscopy Data:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS):

-

The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 180, corresponding to the molecular weight of the compound.

Applications in Drug Development and Research

The primary significance of 2,3-Dimethoxy-5-methylbenzaldehyde in the field of drug development lies in its role as a precursor to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone , also known as Coenzyme Q₀ (CoQ₀) .[5][6]

Caption: Role as a precursor to the bioactive Coenzyme Q₀.

Coenzyme Q₀ is the core benzoquinone structure of the broader family of ubiquinones, including the vital Coenzyme Q₁₀, which is a critical component of the electron transport chain in mitochondria.[7][8] Research has demonstrated that Coenzyme Q₀ itself possesses significant biological activities:

-

Anticancer Properties: Coenzyme Q₀ has been shown to inhibit the growth of various cancer cell lines, including human ovarian carcinoma cells.[5] It can induce apoptosis (programmed cell death) and autophagy, and halt the cell cycle at the G₂/M phase.[5][9] Mechanistically, it has been found to downregulate key oncogenic pathways like HER-2 and PI3K/Akt/mTOR.[5]

-

Intermediate for Coenzyme Q Analogs: As the fundamental building block, 2,3-Dimethoxy-5-methylbenzaldehyde is essential for the synthesis of a wide range of Coenzyme Q analogs.[10] By modifying the side chain attached to the quinone ring (a reaction that follows the formation of CoQ₀), researchers can develop novel compounds with tailored antioxidant properties for combating oxidative stress.[10]

The synthesis of CoQ₀ from the aldehyde typically involves an oxidation step. This transformation underscores the utility of 2,3-Dimethoxy-5-methylbenzaldehyde as a stable, accessible precursor to a highly functionalized and biologically active quinone system.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethoxy-5-methylbenzaldehyde.

Hazard Identification:

-

This compound may be harmful if swallowed, inhaled, or comes into contact with skin.[11]

-

It may cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Avoid the formation of dust.[11]

-

Avoid breathing vapors, mist, or gas.[11]

-

Wash hands thoroughly after handling.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

2,3-Dimethoxy-5-methylbenzaldehyde is a strategically important chemical intermediate. Its synthesis, primarily through the formylation of 3,4-dimethoxytoluene, provides access to a versatile scaffold. The principal application of this aldehyde is as a direct precursor to Coenzyme Q₀, a molecule with demonstrated anticancer properties and the core structure for a class of vital biological antioxidants. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge to confidently and safely incorporate this valuable building block into their synthetic and drug discovery programs.

References

-

Chemsrc. (n.d.). 2,3-dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]

- Sato, K., Inoue, S., & Sato, H. (1972). The Synthesis of 2, 3-Dimethoxy-5-methyl-p-benzoquinone. Bulletin of the Chemical Society of Japan, 45(11), 3455–3457.

-

Sato, K., Inoue, S., & Sato, H. (1972). The Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

OChem Incorporation. (n.d.). Aldehyde Products. Retrieved from [Link]

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.

-

Mindat.org. (n.d.). Bulletin of the Chemical Society of Japan Vol. 45 (11). Retrieved from [Link]

-

National Library of Medicine. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

- Han, Z., Wang, Y., Zheng, G., Zhu, W., & Yuan, Q. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Journal of Beijing University of Chemical Technology, 31(2), 108-109.

-

化源网 (Chemsrc). (n.d.). 2,3-二甲氧基-5-甲基苯甲醛. Retrieved from [Link]

-

Internet Archive. (2021, February 28). Bulletin of the Chemical Society of Japan 1972: Vol 45 Index. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]

- Lévai, A. (2023). Stereoselective Synthesis of Novel (±)-trans-dihydronarciclasine Analogues: Preparation of a Pivotal Intermediate Containing two Asymmetric Centers. Periodica Polytechnica Chemical Engineering.

- Wang, J., et al. (2014). Synthesis and antioxidant activities of Coenzyme Q analogues. European Journal of Medicinal Chemistry, 86, 641-647.

-

Fisher Scientific. (2023, October 20). Safety Data Sheet for Silica. Retrieved from [Link]

-

SciSpace. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from [Link]

- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray diffraction analysis of coenzyme Q derivatives obtained from natural polyalkoxyallylbenzenes. Retrieved from [Link]

- Pierrel, F., et al. (2020). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Metabolites, 10(11), 445.

-

PathWhiz. (n.d.). Ubiquinone Biosynthesis. Retrieved from [Link]

Sources

- 1. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc [chemsrc.com]

- 2. 2,3-DIMETHOXY-5-METHYL-BENZALDEHYDE | 5701-86-0 [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. PathWhiz [smpdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antioxidant activities of Coenzyme Q analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, detailed analytical characterization, established synthetic protocols, and its emerging role as a versatile precursor in the development of novel therapeutic agents.

Core Molecular Attributes of 2,3-Dimethoxy-5-methylbenzaldehyde

2,3-Dimethoxy-5-methylbenzaldehyde, with the CAS Number 5701-86-0, is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dimethoxy-5-methylbenzaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | ~40 °C | [2] |

| Appearance | Crystalline Solid | |

| CAS Number | 5701-86-0 | [1] |

These properties are foundational for designing reaction conditions, purification strategies, and for the spectroscopic identification of the compound.

Molecular Structure

The structure of 2,3-Dimethoxy-5-methylbenzaldehyde is characterized by a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 3, and a methyl group at position 5. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modifications.

Caption: 2D structure of 2,3-Dimethoxy-5-methylbenzaldehyde.

Synthesis and Purification

Synthetic Approach: A Representative Protocol

A plausible synthetic route to 2,3-dimethoxy-5-methylbenzaldehyde can be adapted from the synthesis of its isomer, 2,5-dimethoxy-3-methylbenzaldehyde, which involves the oxidation of the corresponding hydroxymethyl-dimethoxytoluene.[3]

Experimental Protocol (Adapted from the synthesis of 2,5-dimethoxy-3-methylbenzaldehyde[3])

-

Preparation of the Precursor: The synthesis would likely begin with a suitable dimethoxy-methylphenol precursor, which would be subjected to a hydroxymethylation reaction.

-

Oxidation Step: The resulting hydroxymethyl derivative is then oxidized to the aldehyde. A common and effective oxidizing agent for this transformation is selenium dioxide.[3]

-

Procedure: The hydroxymethyl precursor is dissolved in a suitable solvent, such as benzene. Finely powdered selenium dioxide is added to the solution. The suspension is then azeotropically distilled to remove the water formed during the reaction.

-

-

Work-up and Purification:

-

Following the reaction, the mixture is distilled under reduced pressure to isolate the crude product.

-

Purification is typically achieved through recrystallization from a suitable solvent, such as ligroin, to yield the pure crystalline product.[3]

-

A Chinese patent describes a method for preparing 2,3-dimethoxybenzaldehyde, which involves the formylation of o-bromophenol, followed by reaction with sodium methoxide and dimethyl carbonate.[4] Purification in this process is achieved by recrystallization from ethanol after an acidic workup and extraction.[4]

Caption: Generalized synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the methoxy protons (two singlets around δ 3.8-4.0 ppm), the aromatic protons (in the region of δ 6.5-7.5 ppm), and the methyl protons (a singlet around δ 2.2-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the methoxy groups being deshielded. The methoxy carbons will resonate around δ 55-60 ppm, and the methyl carbon will be observed at approximately δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (aldehyde): A strong absorption band around 1700-1680 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

-

C-O stretch (methoxy): Strong bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.20 g/mol .

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of 2,3-dimethoxy-5-methylbenzaldehyde makes it a valuable precursor for creating complex molecular architectures with potential biological activity. Dimethoxybenzaldehyde derivatives, in general, are recognized as important intermediates for drugs.[1] For instance, 2,3-dimethoxybenzaldehyde is used in the synthesis of berberine, an alkaloid with a range of pharmacological activities.[4][6]

The aldehyde functional group is particularly useful for constructing various heterocyclic systems and for introducing pharmacophoric features through reactions such as:

-

Reductive amination: To synthesize substituted benzylamines.

-

Wittig reaction: To form stilbene and other alkene-containing structures.

-

Condensation reactions: To create chalcones, Schiff bases, and other conjugated systems.

While specific applications of 2,3-dimethoxy-5-methylbenzaldehyde in drug discovery are still an emerging area of research, its structural motifs suggest potential for the development of novel compounds targeting a variety of therapeutic areas. The strategic placement of the methoxy and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of the final drug candidates.

Conclusion

2,3-Dimethoxy-5-methylbenzaldehyde is a valuable building block for organic synthesis, offering a unique combination of functional groups that can be strategically manipulated to create diverse and complex molecules. Its well-defined physicochemical properties and the availability of established synthetic and purification methodologies for related compounds provide a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the role of such versatile intermediates in drug discovery is poised to expand, making a thorough understanding of their chemistry essential for researchers in the field.

References

-

Chemsrc. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0. (2025). Available at: [Link].

- J. Chem. Soc. 3482-3484 (1964).

- Guo, B., et al. Electronic Supplementary Information. Royal Society of Chemistry. (2016).

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. (2014).

-

Eureka | Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. (2014). Available at: [Link].

-

designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available at: [Link].

-

PubChem. 2,3-Dimethoxybenzaldehyde. National Institutes of Health. Available at: [Link].

-

ScienceOpen. Supporting Information. (2015). Available at: [Link].

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available at: [Link].

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005).

-

Eureka | Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. (2014). Available at: [Link].

Sources

Spectroscopic Analysis of 2,3-Dimethoxy-5-methylbenzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethoxy-5-methylbenzaldehyde (C₁₀H₁₂O₃), a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and professionals, offering not only spectral data but also the underlying principles and experimental considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

2,3-Dimethoxy-5-methylbenzaldehyde possesses a benzene ring substituted with a formyl group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 3, and a methyl group (-CH₃) at position 5. This specific substitution pattern gives rise to a unique spectral fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 180.20 g/mol .

Molecular Structure with Atom Numbering

Caption: Numbering scheme for 2,3-Dimethoxy-5-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-Dimethoxy-5-methylbenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. Due to the substitution pattern, the two aromatic protons are not equivalent.

Table 1: Predicted ¹H NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-aldehyde (C7-H) | ~10.3 | Singlet | 1H |

| H-6 (Aromatic) | ~7.2 | Singlet (or narrow doublet) | 1H |

| H-4 (Aromatic) | ~7.0 | Singlet (or narrow doublet) | 1H |

| OCH₃ (C8-H₃) | ~3.9 | Singlet | 3H |

| OCH₃ (C9-H₃) | ~3.8 | Singlet | 3H |

| CH₃ (C10-H₃) | ~2.3 | Singlet | 3H |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:

-

Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded and appears as a sharp singlet far downfield, typically above 10 ppm.

-

Aromatic Protons: The protons on the benzene ring (H-4 and H-6) are in different chemical environments. Their signals are expected to appear as singlets or very narrowly split doublets due to the lack of adjacent protons.

-

Methoxy Protons: The two methoxy groups are in slightly different environments and are expected to appear as two distinct singlets.

-

Methyl Protons: The protons of the methyl group at C-5 will give a singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde

| Assignment | Chemical Shift (δ, ppm) |

| C=O (C7) | ~191 |

| C-2 | ~153 |

| C-3 | ~148 |

| C-5 | ~138 |

| C-1 | ~130 |

| C-6 | ~125 |

| C-4 | ~123 |

| OCH₃ (C8) | ~62 |

| OCH₃ (C9) | ~56 |

| CH₃ (C10) | ~21 |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded carbon and appears significantly downfield.[1]

-

Aromatic Carbons: The carbons of the benzene ring appear in the range of 120-160 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) are shifted downfield.

-

Methoxy Carbons: The carbons of the two methoxy groups (C-8 and C-9) will have distinct signals in the 55-65 ppm region.

-

Methyl Carbon: The methyl carbon (C-10) will appear upfield, typically around 20-25 ppm.

Experimental Workflow: NMR Sample Preparation and Acquisition

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2,3-Dimethoxy-5-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |

| ~2820, ~2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Aryl ether |

| ~1080 | C-O stretch | Aryl ether |

Note: These are predicted values based on characteristic group frequencies.

Interpretation:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aliphatic (methyl and methoxy) and aldehyde groups. The two weak bands for the aldehyde C-H stretch are particularly diagnostic.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.

-

C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bonds will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2,3-Dimethoxy-5-methylbenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z of 180.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular ion) |

| 179 | [M-H]⁺ |

| 165 | [M-CH₃]⁺ |

| 151 | [M-CHO]⁺ |

| 135 | [M-CHO-CH₃]⁺ |

Proposed Fragmentation Pathway:

The fragmentation is likely to be initiated by the loss of a hydrogen atom, a methyl radical from a methoxy group, or the formyl radical. Subsequent fragmentations can then occur.

Fragmentation Pathway of 2,3-Dimethoxy-5-methylbenzaldehyde

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

The structural characterization of 2,3-Dimethoxy-5-methylbenzaldehyde is unequivocally established through the combined application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. While experimental data for this specific molecule is not widely published, predictions based on the well-understood principles of spectroscopy and data from analogous compounds provide a robust framework for its identification and analysis. The protocols and interpretations presented in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of novel organic compounds.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information for A mild and efficient palladium-catalyzed ligand-free Suzuki–Miyaura reaction in an ionic liquid. Retrieved from [Link]

-

Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's thesis). Retrieved from [Link]

- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

PubChem. (n.d.). 2,3-Dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. Retrieved from [Link]

-

Designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

Sources

The Elusive Presence of 2,3-Dimethoxy-5-methylbenzaldehyde in Nature: A Technical Guide for Researchers

Introduction: A Molecule of Synthetic Origin with Natural Analogs

For researchers, scientists, and professionals in drug development, understanding the provenance of a chemical entity is fundamental. This guide delves into the natural occurrence and sources of 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0), a substituted aromatic aldehyde. While this specific compound is readily available from commercial suppliers for research and synthesis, a thorough review of scientific literature indicates a notable absence of its isolation as a natural product from plant, fungal, or microbial sources.[1][2][3][4][5][6][7]

This guide, therefore, serves a dual purpose. Firstly, it addresses the current state of knowledge regarding the lack of evidence for the natural occurrence of 2,3-Dimethoxy-5-methylbenzaldehyde. Secondly, and crucially for the research audience, it provides a comprehensive overview of the natural landscape of structurally similar benzaldehydes. Understanding the natural existence, isolation, and biological activities of these analogs offers a valuable framework for contextualizing the potential significance and applications of their synthetic counterpart.

The Natural Context: A Family of Structurally Related Benzaldehydes

While 2,3-Dimethoxy-5-methylbenzaldehyde itself has not been reported as a natural isolate, the core benzaldehyde structure with various methoxy and methyl substitutions is a common motif in secondary metabolites found in a wide array of organisms. These compounds contribute to the aroma, flavor, and defense mechanisms of their biological sources.

Notable Naturally Occurring Methoxy- and Methyl-Substituted Benzaldehydes:

A variety of substituted benzaldehydes have been identified in nature. For instance, derivatives of benzaldehyde have been isolated from marine fungi of the Aspergillus species.[8] These fungi are a rich source of diverse secondary metabolites with novel structures.[8]

The following table summarizes the occurrence of some benzaldehyde derivatives that are structurally related to the topic compound, providing a glimpse into their natural distribution.

| Compound Name | Natural Source(s) | Plant/Organism Part | Noteworthy Aspects |

| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Fungi | Not specified | Exhibits antifungal activity.[9] |

| 2,5-Dimethoxybenzaldehyde | Various | Not specified | A known synthetic precursor with antifungal properties.[9] |

| 2,5-Dimethoxy-4-methylbenzaldehyde | Not specified in searches | Not specified | A commercially available synthetic analog.[10][11] |

| 5-Methyl-1,3-benzenediol | Lichen (Parmotrema tinctorum) | Thallus | A metabolite with potent apoptotic and anti-angiogenesis effects.[12] |

| 3-Methoxy-5-methylbenzaldehyde | Not specified in searches | Not specified | A commercially available synthetic analog.[13] |

General Methodologies for the Extraction and Isolation of Benzaldehydes from Natural Sources

For researchers aiming to explore natural sources for novel benzaldehydes or to isolate known analogs, a general workflow is typically followed. The choice of solvent and chromatographic technique is critical and is dictated by the polarity of the target molecule.

Step-by-Step Protocol for Extraction and Isolation:

-

Sample Preparation: The plant, fungal, or microbial biomass is harvested, dried, and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A suitable solvent is chosen based on the polarity of the target compounds. For moderately polar benzaldehydes, solvents like methanol, ethanol, ethyl acetate, or dichloromethane are commonly used. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques.

-

Fractionation: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are then subjected to one or more chromatographic techniques to isolate the pure compounds.

-

Column Chromatography: Often the first step, using silica gel or alumina as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Used for final purification, offering high resolution. Normal-phase or reverse-phase columns can be employed.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde

Given the lack of known natural sources, chemical synthesis is the primary route to obtain 2,3-Dimethoxy-5-methylbenzaldehyde for research purposes. While a detailed synthetic protocol is beyond the scope of this guide, it is important for researchers to be aware that this compound is typically synthesized from readily available precursors. The synthesis often involves electrophilic formylation of a corresponding dimethoxytoluene or multi-step sequences involving the introduction of the aldehyde and methoxy groups onto a methylated phenolic precursor.

Potential Biological Significance and Research Applications

The interest in substituted benzaldehydes stems from their diverse biological activities. Many naturally occurring and synthetic benzaldehydes exhibit antifungal, antimicrobial, and antioxidant properties.[9] For instance, the metabolism of certain benzaldehyde derivatives is being studied in the context of developing new therapeutic agents.[14] The structural similarity of 2,3-Dimethoxy-5-methylbenzaldehyde to these bioactive compounds makes it a molecule of interest for screening in various biological assays, particularly in the fields of drug discovery and agrochemicals.

Conclusion

References

- 2-羟基-3-甲氧基-5-甲基苯甲醛- CAS号7452-10-0 - 摩熵化学. (n.d.).

- CAS No.86-51-1 | 2,3-Dimethoxybenzaldehyde | chem960.com. (n.d.).

- CAS 5701-86-0 | 2,3-DIMETHOXY-5-METHYLBENZALDEHYDE - Alchem Pharmtech. (n.d.).

- 2,3-DIMETHOXY-5-METHYL-BENZALDEHYDE | 5701-86-0 - ChemicalBook. (n.d.).

- 5701-86-0|2,3-Dimethoxy-5-methylbenzaldehyde|BLD Pharm. (n.d.).

- 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc. (2025, August 20).

- 5701-86-0, 2,3-dimethoxy-5-methylbenzaldehyde Formula - ECHEMI. (n.d.).

- A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. (2021). PubMed Central.

- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). ResearchGate.

- 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. (n.d.).

- 2,4-Dimethoxy-5-methylbenzaldehyde | CymitQuimica. (n.d.).

- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (n.d.). PubMed Central.

- 3-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 11094797 - PubChem. (n.d.).

- Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). (n.d.). PubMed Central.

Sources

- 1. 2-羟基-3-甲氧基-5-甲基苯甲醛 - CAS号 7452-10-0 - 摩熵化学 [molaid.com]

- 2. 86-51-1(2,3-Dimethoxybenzaldehyde) | Kuujia.com [kuujia.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2,3-DIMETHOXY-5-METHYL-BENZALDEHYDE | 5701-86-0 [chemicalbook.com]

- 5. 5701-86-0|2,3-Dimethoxy-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dimethoxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 12. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 11094797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethoxy-5-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling guidelines for 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0), a key intermediate in various synthetic pathways. As Senior Application Scientist, my objective is to present a framework grounded in established safety principles, enabling research professionals to mitigate risks and ensure both personal safety and experimental integrity. The causality behind each recommendation is emphasized to foster a proactive safety culture within the laboratory.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system. Aromatic aldehydes can be sensitizers and may be harmful if ingested.[2][3][4] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Inferred Hazard Classification

Drawing from data on related isomers like 3,4-Dimethoxybenzaldehyde and Syringaldehyde, we can infer the likely hazards.[2][4] This approach allows for a conservative risk assessment in the absence of compound-specific, peer-reviewed toxicological data.

| Hazard Category | GHS Classification (Inferred) | Associated Hazard Statements (Inferred) | Rationale / Supporting Data Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3,4-Dimethoxybenzaldehyde.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common to most benzaldehyde derivatives.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common to most benzaldehyde derivatives.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | A known risk for aldehyde dusts/vapors.[4] |

Disclaimer: This table is an inferred classification based on related compounds and should be used for risk assessment purposes. All laboratory work should proceed with the assumption that these hazards are present.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach to exposure prevention. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls

All manipulations of 2,3-Dimethoxy-5-methylbenzaldehyde solid or its solutions must be conducted within a certified chemical fume hood. The rationale is to contain any dust or vapors at the source, preventing inhalation, which is a primary exposure route.[3] The fume hood also provides a contained space to manage spills effectively. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure.

| Protection Type | Specification | Causality and Best Practices |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles of the solid compound.[2] |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste.[2] |

| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from spills and contamination. |

| Respiratory Protection | Not typically required if work is performed within a properly functioning fume hood. | If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. |

Core Laboratory Handling & Storage Protocols

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

General Handling Workflow

The following diagram outlines the standard workflow for handling 2,3-Dimethoxy-5-methylbenzaldehyde, emphasizing critical safety checkpoints.

Protocol Steps:

-

Preparation : Before any work begins, review this guide and the available Safety Data Sheet.[1] Verify that the chemical fume hood is operational and don all required PPE.

-

Handling :

-

Always handle the solid form of the compound within the fume hood to prevent inhalation of dust.[1]

-

When weighing, use a draft shield or weigh boat to minimize the generation of airborne particles.

-

If creating solutions, add the solid to the solvent slowly to avoid splashing.

-

-

Storage : Store 2,3-Dimethoxy-5-methylbenzaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Waste Disposal : Dispose of unused material and contaminated items (e.g., gloves, weigh boats) in a designated, sealed hazardous waste container in accordance with institutional and local regulations.[2]

Emergency Procedures: A Self-Validating System

Preparedness is the key to managing unexpected events. The following decision tree provides a clear, actionable plan for common laboratory emergencies.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[1][2]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill and Fire Response

-

Accidental Release : For a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the material with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Prevent the material from entering drains.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

-

Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, such as carbon oxides.[2]

Stability and Reactivity

Understanding the chemical stability of 2,3-Dimethoxy-5-methylbenzaldehyde is crucial for safe storage and for preventing hazardous reactions.

-

Reactivity : No specific hazardous reactions are reported under normal processing.

-

Chemical Stability : The compound is considered stable under recommended storage conditions.

-

Conditions to Avoid : Avoid dust formation, excess heat, and exposure to incompatible materials.

-

Incompatible Materials : Keep away from strong oxidizing agents, which can react exothermically with aldehydes.

References

-

Title : 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 Source : Chemsrc URL : [Link]

Sources

Core Introduction: The Strategic Importance of 2,3-Dimethoxy-5-methylbenzaldehyde

An In-depth Technical Guide on 2,3-Dimethoxy-5-methylbenzaldehyde for Drug Development Professionals

2,3-Dimethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde whose molecular architecture is of significant interest in the field of organic synthesis. The strategic placement of two electron-donating methoxy groups and a methyl group on the benzaldehyde framework activates the molecule for a variety of chemical transformations. This specific substitution pattern is not arbitrary; it is a key feature that allows chemists to construct complex molecular scaffolds, making it a valuable precursor in the synthesis of novel pharmaceutical agents.[1] The aldehyde functional group serves as a versatile reactive handle, enabling chain extensions, cyclizations, and the formation of diverse derivatives such as Schiff bases, which are widely studied for their biological activities.[2]

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The efficient and reliable synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde is paramount for its use in research and development. The Vilsmeier-Haack reaction stands out as a preferred method for the formylation of electron-rich aromatic systems like the precursor to our target molecule, 3,4-dimethoxytoluene. This reaction is renowned for its mild conditions and high efficiency.[3]

The Underlying Chemistry: Why This Protocol Works

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The precursor, 3,4-dimethoxytoluene, is an ideal substrate. Its two methoxy groups and the methyl group are electron-donating, which significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by the electrophilic Vilsmeier reagent. The formyl group is directed to the position ortho to one of the methoxy groups and para to the other, a position that is sterically accessible and electronically activated.

Step-by-Step Experimental Protocol

Objective: To synthesize 2,3-Dimethoxy-5-methylbenzaldehyde via the Vilsmeier-Haack formylation of 3,4-dimethoxytoluene.

Materials:

-

3,4-Dimethoxytoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0 °C. Add POCl₃ dropwise with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 3,4-dimethoxytoluene in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Stir vigorously for 30 minutes. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,3-Dimethoxy-5-methylbenzaldehyde.

Visualizing the Synthetic Pathway

Caption: Vilsmeier-Haack synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is essential for its effective use and safe handling.

Key Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [6] |

| Molecular Weight | 180.20 g/mol | [7] |

| CAS Number | 5701-86-0 | [6] |

| Appearance | Crystalline solid | |

| Melting Point | 40 °C | [6] |

| Density | 1.089 g/cm³ | [6] |

Safety and Handling

2,3-Dimethoxy-5-methylbenzaldehyde, like many benzaldehyde derivatives, requires careful handling in a laboratory setting.

-

Hazards: May cause skin, eye, and respiratory irritation.[7][8] It is harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle in a well-ventilated area or under a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

In case of exposure:

Applications in Drug Discovery and Development

The true utility of 2,3-Dimethoxy-5-methylbenzaldehyde is realized in its role as a versatile starting material for synthesizing libraries of compounds for biological screening. Its structure is a key component in building more complex molecules with potential therapeutic value.

Scaffold for Heterocyclic Synthesis

The aldehyde group is a prime site for condensation reactions with various nucleophiles (e.g., amines, hydrazines), leading to the formation of imines (Schiff bases) and hydrazones. These intermediates can be further cyclized to generate a wide array of heterocyclic systems, such as quinolines, benzodiazepines, and pyrimidines, which are privileged scaffolds in medicinal chemistry.

Precursor for Bioactive Molecules

The specific arrangement of the methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This substitution pattern is found in various natural products and synthetic compounds explored for their potential as:

-

Antimicrobial Agents: Schiff bases derived from substituted benzaldehydes are known to exhibit antibacterial and antifungal activities.[2]

-

Anticancer Agents: The core structure can be elaborated to design molecules that interact with specific targets in cancer cells.

-

CNS-Active Agents: The phenethylamine backbone, accessible from benzaldehyde precursors, is central to many neurologically active drugs. For example, the related compound 2,5-Dimethoxy-4-methylamphetamine (DOM) is a known psychedelic, highlighting the potent bioactivity of this class of molecules.[12]

A Workflow for Derivative-Based Drug Discovery

Caption: Drug discovery workflow using 2,3-Dimethoxy-5-methylbenzaldehyde.

Conclusion

2,3-Dimethoxy-5-methylbenzaldehyde is more than just a chemical reagent; it is a strategic building block that offers significant potential for innovation in drug discovery. Its well-defined synthesis, versatile reactivity, and presence in bioactive scaffolds make it a compound of high interest. As researchers continue to push the boundaries of medicinal chemistry, the intelligent application of such foundational molecules will remain critical in the quest for novel and effective therapeutics.

References

-

The Good Scents Company. (2025). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Wikipedia. (2024). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

Global Thesis. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. ajrconline.org [ajrconline.org]

- 6. 2,3-DIMETHOXY-5-METHYL-BENZALDEHYDE | 5701-86-0 [chemicalbook.com]

- 7. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: 2,3-Dimethoxy-5-methylbenzaldehyde as a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of 2,3-Dimethoxy-5-methylbenzaldehyde

2,3-Dimethoxy-5-methylbenzaldehyde, hereafter referred to as DMMB, is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the precise arrangement of its methoxy and methyl groups on the benzene ring, which pre-configures the molecule for direct incorporation into high-value active pharmaceutical ingredients (APIs).

The primary and most significant application of DMMB is as a key precursor to the benzoquinone ring of Coenzyme Q10 (CoQ10), also known as ubiquinone-10.[1] CoQ10 is an essential component of the mitochondrial electron transport chain, vital for cellular energy production (ATP synthesis).[1][2][3] It also functions as a powerful lipid-soluble antioxidant, protecting cellular membranes from oxidative damage.[2][3] Given CoQ10's therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and as a widely used nutritional supplement, the demand for a robust and efficient synthetic route is paramount.[1][4] DMMB provides an advanced, structurally ideal starting point for the construction of the CoQ10 core, making its synthesis and application a subject of significant interest in pharmaceutical development.

This document provides a detailed guide for researchers and drug development professionals, outlining the physicochemical properties, validated synthetic protocols, and its cornerstone application in the synthesis of Coenzyme Q10.

Physicochemical & Safety Data

A thorough understanding of the physical properties and hazard profile of an intermediate is fundamental to its safe and effective use in a laboratory or manufacturing setting.

Physical and Chemical Properties

The structural attributes of DMMB dictate its reactivity and handling requirements. Key data is summarized below.

| Property | Value | Source |

| CAS Number | 5701-86-0 | [5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | Alchem Pharmtech |

| Molecular Weight | 180.20 g/mol | Alchem Pharmtech |

| Appearance | Typically a solid | N/A |

| Purity | >98% (typical for commercial grades) | N/A |

Hazard Identification and Safety Protocols